molecular formula C21H19BrO2 B3047953 Benzene, 4-(bromomethyl)-1,2-bis(phenylmethoxy)- CAS No. 150258-69-8

Benzene, 4-(bromomethyl)-1,2-bis(phenylmethoxy)-

Cat. No.: B3047953
CAS No.: 150258-69-8
M. Wt: 383.3 g/mol
InChI Key: HDHQAAJKLJRKHP-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (CAS: 150258-69-8) features a benzene ring substituted with a bromomethyl group at the 4-position and two phenylmethoxy (benzyloxy) groups at the 1- and 2-positions. Its molecular formula is C₂₁H₁₉BrO₂, with a molecular weight of 383.28 g/mol . Synthesis: Synthesized via bromination and etherification steps, similar to other bromomethylbenzene derivatives. For example, bromomethyl groups are introduced using brominating agents, while benzyloxy groups are added via nucleophilic substitution under basic conditions (e.g., Cs₂CO₃ in dimethylformamide) . Applications: Primarily used as a monomer or intermediate in polymer chemistry and pharmaceutical synthesis. Its bromomethyl group enables crosslinking or functionalization, while the benzyloxy groups provide steric bulk and influence electronic properties .

Properties

IUPAC Name

4-(bromomethyl)-1,2-bis(phenylmethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrO2/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)21(13-19)24-16-18-9-5-2-6-10-18/h1-13H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHQAAJKLJRKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CBr)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434372
Record name Benzene, 4-(bromomethyl)-1,2-bis(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150258-69-8
Record name Benzene, 4-(bromomethyl)-1,2-bis(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 4-(bromomethyl)-1,2-bis(phenylmethoxy)- typically involves multi-step reactions starting from benzene derivatives.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial in industrial settings to achieve efficient production .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the benzene ring .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C21H19BrO2
Molecular Weight : 383.28 g/mol
CAS Number : 24131-32-6

The compound features two phenylmethoxy groups and a bromomethyl substituent on a benzene ring, contributing to its reactivity and versatility in chemical reactions.

Organic Synthesis

Benzene, 4-(bromomethyl)-1,2-bis(phenylmethoxy)- serves as an important intermediate in organic synthesis. Its bromomethyl group can undergo nucleophilic substitution reactions, making it useful for synthesizing a variety of organic compounds including pharmaceuticals and agrochemicals.

  • Key Reactions :
    • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.
    • Reduction Reactions : The compound can be reduced to form less reactive derivatives.
Reaction TypeExample Product
Nucleophilic Substitution1,2-bis(aminomethyl)-4-bromobenzene
Reduction1,2-bis(methyl)-4-bromobenzene

Biological Research

The compound is utilized in biological studies, particularly in enzyme inhibition research. Its structure allows it to act as a cross-linking agent in protein chemistry, facilitating studies on protein interactions and functions.

  • Applications :
    • Enzyme Inhibition Studies : Investigating the effects of the compound on enzyme activity.
    • Protein Cross-Linking : Used to stabilize protein structures for analysis.

Medicinal Chemistry

Benzene, 4-(bromomethyl)-1,2-bis(phenylmethoxy)- has potential applications in drug development. Its derivatives are being explored for their anticancer and antimicrobial properties.

  • Case Study : A derivative of this compound was tested for cytotoxicity against cancer cell lines, showing promising results that warrant further investigation into its therapeutic potential.

Flame Retardants

This compound is used in the production of flame retardants due to its bromine content, which enhances fire resistance in materials.

Plasticizers

It serves as a plasticizer in various polymer formulations, improving flexibility and durability.

Mechanism of Action

The mechanism by which Benzene, 4-(bromomethyl)-1,2-bis(phenylmethoxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. The phenylmethoxy groups can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Flexibility

Compound Name Substituents Key Properties Applications Reference
4-(Bromomethyl)-1,2-bis(phenylmethoxy)benzene 4-Bromomethyl, 1,2-bis(benzyloxy) High steric hindrance; bromine enables nucleophilic substitution Polymer crosslinking, drug synthesis
1,2-Bis(bromomethyl)-4-chlorobenzene 1,2-Bis(bromomethyl), 4-chloro Enhanced electrophilicity due to Cl; lower steric bulk Intermediate for agrochemicals
4-Bromo-1,2-bis(bromomethyl)benzene 4-Bromo, 1,2-bis(bromomethyl) High bromine density; rigid structure Flame retardants, porous polymers
1,2-Bis(2-bromoethoxy)benzene 1,2-Bis(bromoethoxy) Flexible ethoxy chains; lower melting point Flexible polymer backbones
Benzene,4-(chloromethyl)-1,2-bis(phenylmethoxy) 4-Chloromethyl, 1,2-bis(benzyloxy) Faster substitution (Cl better leaving group); reduced stability vs. Br Reactive intermediates

Key Observations :

  • Steric Effects : The phenylmethoxy groups in the target compound impart significant steric hindrance, reducing reaction rates in bulky environments compared to smaller substituents (e.g., chloro or methyl groups) .
  • Electronic Effects : Bromine’s electronegativity enhances electrophilicity at the 4-position, facilitating nucleophilic attacks. Chlorine substituents (e.g., in 1,2-bis(bromomethyl)-4-chlorobenzene) further increase reactivity but reduce thermal stability .
  • Flexibility : Compounds with ethoxy or methylene bridges (e.g., 1,2-bis(2-bromoethoxy)benzene) exhibit higher flexibility, making them suitable for polymers requiring rotational freedom .

Physical Properties and Solubility

  • Molecular Weight: The target compound (383.28 g/mol) is heavier than derivatives like 1,2-bis(bromomethyl)-4-chlorobenzene (298.4 g/mol), affecting solubility in non-polar solvents .
  • Boiling Points : Brominated compounds generally have higher boiling points due to increased molecular weight and halogen interactions. For example, 1,2-bis(2-bromoethoxy)benzene boils at 350°C , while the target compound likely exceeds this due to aromatic stacking .
  • LogP Values : The benzyloxy groups in the target compound increase hydrophobicity (LogP ~3.5) compared to ethoxy or chloro derivatives (LogP ~2.8–3.2) .

Biological Activity

Benzene, 4-(bromomethyl)-1,2-bis(phenylmethoxy)-, a compound with the CAS number 150258-69-8, has garnered attention in scientific research due to its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Benzene, 4-(bromomethyl)-1,2-bis(phenylmethoxy)- is characterized by a bromomethyl group attached to a benzene ring, which is further substituted with two phenylmethoxy groups. This unique arrangement contributes to its reactivity and potential interactions with biological targets.

Mechanisms of Biological Activity

1. Antimicrobial Properties
Research has indicated that compounds similar to Benzene, 4-(bromomethyl)-1,2-bis(phenylmethoxy)- exhibit significant antimicrobial activity. For instance, studies on related brominated compounds have shown effectiveness against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

2. Anticancer Activity
Brominated organic compounds are frequently investigated for their anticancer properties. The presence of bromine in the structure can enhance the compound's ability to interact with DNA or inhibit key proteins involved in cancer cell proliferation. Preliminary studies suggest that Benzene, 4-(bromomethyl)-1,2-bis(phenylmethoxy)- may exhibit cytotoxic effects on certain cancer cell lines .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of brominated compounds, Benzene, 4-(bromomethyl)-1,2-bis(phenylmethoxy)- was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL. The compound's mechanism was attributed to membrane disruption and interference with metabolic processes .

Case Study 2: Cytotoxicity in Cancer Cells
A separate investigation focused on the cytotoxic effects of Benzene, 4-(bromomethyl)-1,2-bis(phenylmethoxy)- on human cancer cell lines (e.g., A-431 and HT29). The compound exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating potent anticancer activity. Molecular dynamics simulations suggested that the compound interacts predominantly through hydrophobic contacts with target proteins .

Research Findings Summary

Study Biological Activity Findings
AntimicrobialEffective against Staphylococcus aureus and E. coli; mechanism involves membrane disruption.
AnticancerIC50 values lower than doxorubicin; significant cytotoxicity in A-431 and HT29 cell lines.
Structure-ActivityInteraction with target proteins primarily through hydrophobic contacts; indicates potential for further development as an anticancer agent.

Q & A

Q. What are the optimized synthetic routes for Benzene, 4-(bromomethyl)-1,2-bis(phenylmethoxy)-, and how do reaction conditions influence yield?

Answer: The synthesis of brominated benzene derivatives often involves controlled alkylation and bromination steps. For example, analogous compounds like 1,2-bis(bromomethyl)benzene are synthesized via reactions at 0°C or 25°C , with temperature affecting reaction kinetics and selectivity . Key variables include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve bromomethylation efficiency.
  • Quenching methods : Rapid acid quenching (e.g., TFA) stabilizes intermediates .
    Yield optimization requires systematic variation of these parameters, monitored by TLC or GC-MS.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Answer:

  • NMR : 1^1H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and bromomethyl groups (δ 4.3–4.7 ppm). 13^{13}C NMR distinguishes methoxy carbons (δ 55–60 ppm) and quaternary carbons.
  • X-ray crystallography : Resolves spatial arrangement, as demonstrated in crown ether derivatives of bromomethylated benzenes .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C21_{21}H19_{19}BrO2+_2^+ requires m/z 381.0567) .

Q. What are the primary reactivity patterns of the bromomethyl group in this compound under nucleophilic conditions?

Answer: The bromomethyl group undergoes:

  • Nucleophilic substitution : Reacts with amines, thiols, or alkoxides to form C–N, C–S, or C–O bonds. For example, analogous compounds form sulfonamides or ethers under mild conditions .
  • Elimination : In basic media, β-hydride elimination may yield vinyl derivatives, requiring careful pH control .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when synthesizing derivatives of this compound?

Answer: Contradictions (e.g., varying yields or byproducts) arise from:

  • Competing pathways : Bromomethyl groups may react with multiple nucleophiles. Use competitive kinetic studies to identify dominant pathways.
  • Temperature-dependent selectivity : Lower temperatures (0°C) favor kinetic products, while higher temperatures (25°C) favor thermodynamic products, as seen in analogous reactions .
    Resolution involves:
    • Design of Experiments (DoE) : Statistically assess variable interactions (e.g., solvent, temperature).
    • In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.

Q. What strategies enable the use of this compound in cross-coupling reactions for advanced material synthesis?

Answer: The bromomethyl group facilitates:

  • Suzuki-Miyaura coupling : Palladium-catalyzed coupling with arylboronic acids to generate biaryl systems .
  • Click chemistry : Azide-alkyne cycloaddition for polymer functionalization. Pre-functionalization with azide groups is required .
    Key considerations:
    • Protecting groups : Methoxy and phenylmethoxy groups may require protection (e.g., silylation) to prevent side reactions.
    • Catalyst selection : Bulky ligands (e.g., XPhos) enhance selectivity in sterically hindered systems .

Q. How does this compound contribute to supramolecular chemistry or crystal engineering?

Answer: Bromomethylated benzenes serve as building blocks for:

  • Macrocyclic compounds : React with diols or diamines to form crown ethers or cryptands, as shown in 17-crown-5 derivatives .
  • Coordination polymers : Bromine acts as a weak Lewis acid, coordinating to transition metals (e.g., Cu, Pd) .
    Crystal engineering applications require:
    • Non-covalent interactions : Utilize π-π stacking of phenylmethoxy groups for layered structures.
    • Thermal analysis : DSC/TGA to assess stability of supramolecular assemblies.

Q. What computational methods validate the electronic effects of substituents on this compound’s reactivity?

Answer:

  • DFT calculations : Model charge distribution (e.g., Mulliken charges) to predict bromomethyl group reactivity.
  • Molecular dynamics (MD) : Simulate solvent effects on reaction trajectories.
  • SAR studies : Correlate substituent electronegativity (e.g., methoxy vs. bromo) with reaction rates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.